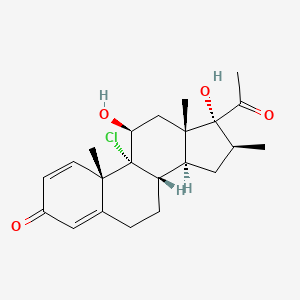
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various skin conditions, including dermatitis and eczema . This compound is a derivative of prednisolone and is known for its high efficacy in reducing inflammation and suppressing immune responses.
Vorbereitungsmethoden
The synthesis of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves several steps. One common method includes the hydrolysis of 16beta-methyl-9,11beta-epoxy-1,4-diene-pregna-17alpha,21-dihydroxy-3,20-dione-21-acetate in the presence of sodium hydroxide and methanol . The reaction is carried out under nitrogen protection at 0°C, followed by the addition of glacial acetic acid to adjust the pH . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide, methanol, glacial acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is a key intermediate in the synthesis of various corticosteroids, including dexamethasone and betamethasone . In medicine, it is used to treat inflammatory skin conditions and autoimmune diseases. In chemistry, it serves as a valuable compound for studying steroid synthesis and modification. Its applications in industry include the production of pharmaceutical formulations and topical creams.
Wirkmechanismus
The mechanism of action of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of glucocorticoid response elements in the DNA, resulting in the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory genes . The compound also inhibits the release of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is similar to other corticosteroids such as:
Betamethasone: An isomer with similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid used in various inflammatory conditions.
Clobetasol: A related compound with high potency for topical use.
Mometasone: Known for its use in treating skin and respiratory conditions.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance between potency and safety, making it suitable for various therapeutic applications.
Eigenschaften
CAS-Nummer |
57780-87-7 |
|---|---|
Molekularformel |
C22H29ClO4 |
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
PPHLHSSXDSBOAQ-DTAAKRQUSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)Cl)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


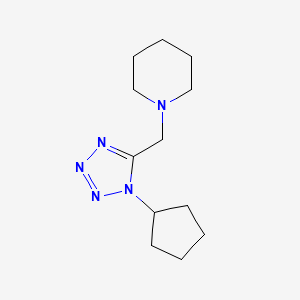
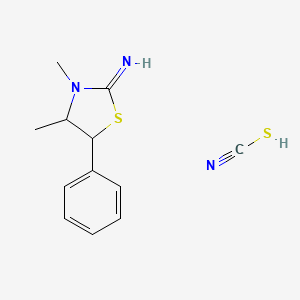
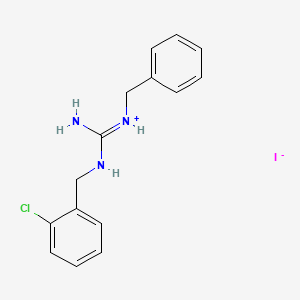

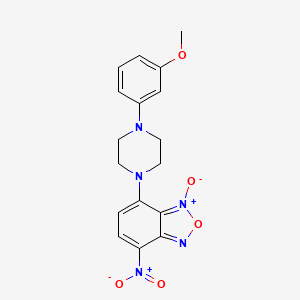
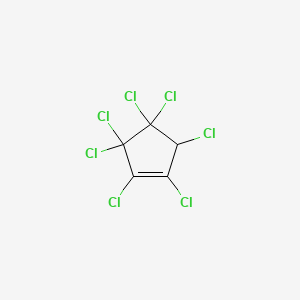
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)

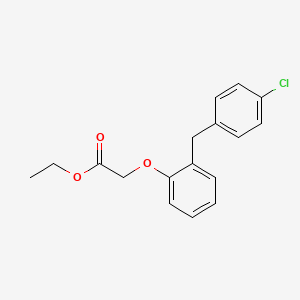

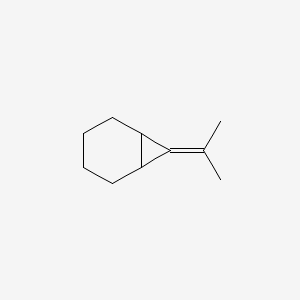

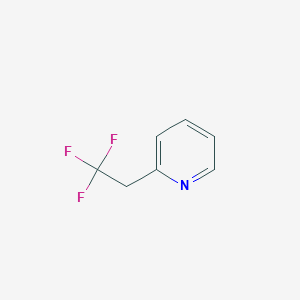
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
